

structural analysis of 6-Methyl-1H-indazole-5-carbonitrile

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Compound of Interest

Compound Name: 6-Methyl-1H-indazole-5-carbonitrile

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An In-Depth Technical Guide to the Structural Analysis of **6-Methyl-1H-indazole-5-carbonitrile**

Executive Summary

6-Methyl-1H-indazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors used in oncology.^{[1][2][3]} A thorough understanding of its three-dimensional structure, electronic properties, and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of **6-Methyl-1H-indazole-5-carbonitrile**. We will delve into a multi-faceted approach, combining spectroscopic analysis, crystallographic principles, and computational modeling to construct a detailed structural profile of the molecule. This document is intended to serve as a practical resource for researchers, offering not only procedural details but also the underlying scientific rationale for each analytical technique.

Introduction: The Significance of the Indazole Scaffold

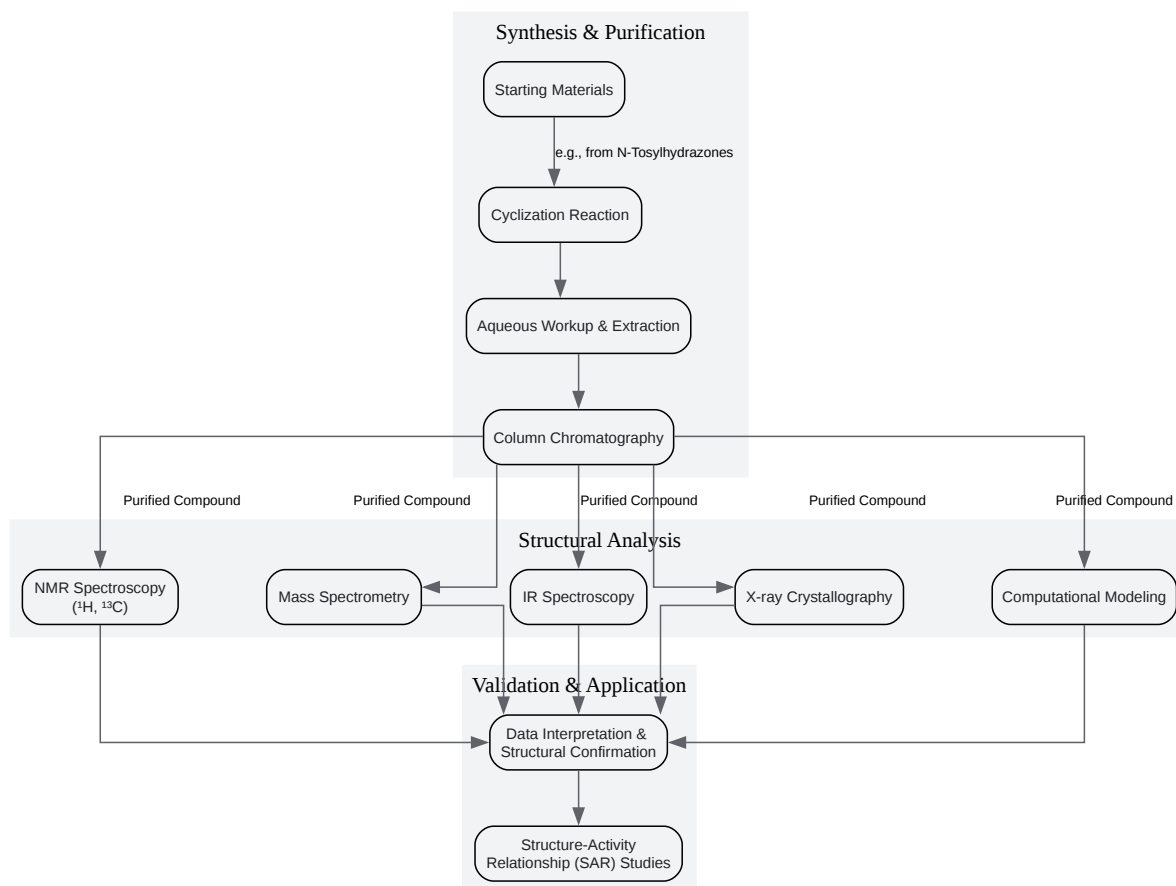
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in modern medicinal chemistry.^{[4][5]} Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets.^[1]

Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties through the inhibition of protein kinases.^{[2][3]}

The subject of this guide, **6-Methyl-1H-indazole-5-carbonitrile**, possesses key functional groups—a methyl group and a carbonitrile moiety—that are expected to modulate its physicochemical properties and biological activity. The methyl group can influence solubility and metabolic stability, while the nitrile group can act as a hydrogen bond acceptor or participate in other polar interactions within a protein binding site. Therefore, a precise characterization of its structure is essential for understanding its potential as a drug candidate or a molecular probe.

Synthesis and Characterization Workflow

The journey from a chemical concept to a fully characterized molecule follows a logical and rigorous workflow. The following diagram illustrates the typical pathway for the synthesis and structural analysis of a novel compound like **6-Methyl-1H-indazole-5-carbonitrile**.



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Caption: Workflow for Synthesis and Structural Analysis.

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of a molecule. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For **6-Methyl-1H-indazole-5-carbonitrile**, both ^1H and ^{13}C NMR are crucial.

Expertise & Experience: The expected chemical shifts are predicted based on the electronic environment of each nucleus. The indazole ring system is aromatic, leading to proton signals in the downfield region (typically 7.0-8.5 ppm). The methyl protons will appear upfield. The carbonitrile carbon will have a characteristic shift in the 115-125 ppm range. It is important to note that indazoles can exist in two tautomeric forms, 1H and 2H.[6][7] For unsubstituted indazole, the 1H-tautomer is thermodynamically more stable.[7][8] Multinuclear NMR studies on related indazoles have confirmed that the 1H tautomer is the predominant form in solution.[6][9]

Predicted NMR Data:

^1H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H1	~13.0	br s	-	NH
H3	~8.2	s	-	C3-H
H4	~7.8	s	-	C4-H
H7	~7.5	s	-	C7-H
CH_3	~2.5	s	-	C6- CH_3

¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment
C3	~135	C3
C3a	~122	C3a
C4	~128	C4
C5	~110	C5
C6	~140	C6
C7	~120	C7
C7a	~142	C7a
CN	~118	CN
CH ₃	~22	CH ₃

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve ~5-10 mg of purified **6-Methyl-1H-indazole-5-carbonitrile** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- **¹H NMR Acquisition:** Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the ¹H signals to determine proton ratios and analyze the multiplicities to deduce spin-spin coupling patterns. Correlate the ¹H and ¹³C signals using 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300-3100	N-H stretch	Indazole N-H
~3100-3000	C-H stretch	Aromatic C-H
~2950-2850	C-H stretch	Methyl C-H
~2230-2210	C≡N stretch	Nitrile
~1620-1450	C=C stretch	Aromatic ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

- Molecular Formula: C₉H₇N₃
- Monoisotopic Mass: 157.0640 g/mol
- Expected HRMS Result (M+H)⁺: 158.0718

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for **6-Methyl-1H-indazole-5-carbonitrile** is not publicly available, we can infer its likely packing and hydrogen bonding motifs from related structures.[\[10\]](#)[\[11\]](#)

Expertise & Experience: Indazole derivatives frequently form hydrogen-bonded dimers or chains in the crystal lattice via the N-H group of the pyrazole ring.^{[10][12]} The planar indazole rings often engage in π - π stacking interactions. The nitrile group can act as a hydrogen bond acceptor, further influencing the crystal packing.

Hypothetical Crystallographic Data:

Parameter	Expected Value
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c or P2 ₁ 2 ₁ 2 ₁
N-H...N(nitrile) H-bond distance	~2.9 - 3.2 Å
π - π stacking distance	~3.4 - 3.8 Å

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane, dichloromethane/toluene).^[10]
- **Data Collection:** Mount a suitable crystal on a goniometer head and place it in a cold stream (e.g., 100 K) on a diffractometer equipped with a Mo or Cu X-ray source.^[10] Collect a full sphere of diffraction data.
- **Structure Solution and Refinement:** Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods or Patterson methods. Refine the atomic positions and displacement parameters against the experimental data.
- **Validation:** Check the final refined structure for quality using metrics like R-factors and goodness-of-fit.^[10]

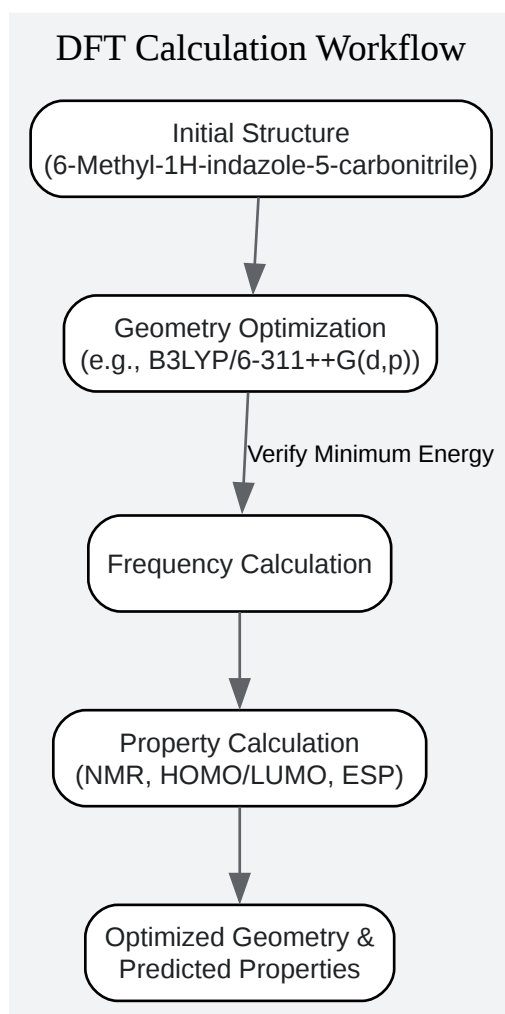
Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool that complements experimental data. It allows us to model the geometry, electronic

structure, and spectroscopic properties of a molecule.

Methodology: DFT Calculations

A common approach involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p).^{[8][13]} This level of theory provides a good balance between accuracy and computational cost for organic molecules.



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Caption: A typical DFT calculation workflow.

Predicted Molecular Properties:

- **Optimized Geometry:** DFT calculations can provide precise bond lengths and angles, which can be compared with experimental data from crystallography.
- **Electronic Properties:** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. The electrostatic potential (ESP) map can visualize the electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential, e.g., around the N-H proton) regions of the molecule, which is crucial for understanding intermolecular interactions.

Conclusion: A Convergent Structural Picture

The structural analysis of **6-Methyl-1H-indazole-5-carbonitrile** requires a synergistic application of multiple analytical techniques. Spectroscopic methods (NMR, IR, MS) confirm the molecular formula and connectivity. X-ray crystallography provides the definitive solid-state conformation and packing. Computational modeling complements these experimental techniques by offering predictive insights into the molecule's geometry and electronic properties. Together, these methods provide the detailed structural understanding necessary to guide the use of this important scaffold in drug discovery and development.

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